molecular formula C10H8INO3 B099738 4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid CAS No. 17280-49-8

4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid

Cat. No. B099738
CAS RN: 17280-49-8
M. Wt: 317.08 g/mol
InChI Key: KSVGHDGDESFZOK-AATRIKPKSA-N
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Description

The compound “4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid” is a complex organic molecule. It contains an iodophenyl group, an amino group, a keto group, and a carboxylic acid group . It’s likely to be involved in various chemical reactions due to these functional groups.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would contain aromatic rings from the iodophenyl group, a polar amine group, a polar carboxylic acid group, and a polar keto group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, 4-Iodophenol undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an iodophenyl group could potentially make the compound relatively heavy and possibly increase its boiling and melting points .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, compounds containing iodine and aromatic groups should be handled with care, as they can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(E)-4-(4-iodoanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVGHDGDESFZOK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid

CAS RN

17280-49-8
Record name NSC158441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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